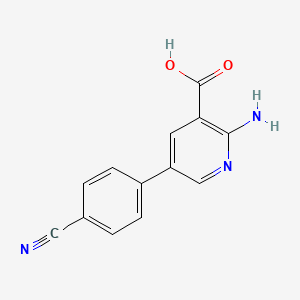
4-(2-Formylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Formylphenyl)picolinic acid, 95% (4-FPPA) is an organic compound that is widely used in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 175.11 g/mol. 4-FPPA is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has been used in the development of new drugs. In addition, 4-FPPA has been used in the study of enzyme inhibition and protein-protein interactions.
Applications De Recherche Scientifique
4-(2-Formylphenyl)picolinic acid, 95% has been used in a number of scientific research applications, including the development of new drugs and the study of enzyme inhibition and protein-protein interactions. 4-(2-Formylphenyl)picolinic acid, 95% has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory agents. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been used in the study of enzyme inhibition and protein-protein interactions, as it can act as an inhibitor of certain enzymes.
Mécanisme D'action
The mechanism of action of 4-(2-Formylphenyl)picolinic acid, 95% is not well understood. However, it is believed that 4-(2-Formylphenyl)picolinic acid, 95% acts as an inhibitor of certain enzymes, such as proteases and phosphatases. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been shown to interact with certain proteins, such as transcription factors and receptors, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)picolinic acid, 95% are not well understood. However, it has been shown to interact with certain proteins, such as transcription factors and receptors, which may affect their activity. In addition, 4-(2-Formylphenyl)picolinic acid, 95% has been shown to inhibit certain enzymes, such as proteases and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments is that it is a relatively inexpensive compound and is widely available. In addition, 4-(2-Formylphenyl)picolinic acid, 95% is soluble in water, which makes it easy to use and work with. However, there are some limitations to using 4-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very stable and can decompose if exposed to light or heat.
Orientations Futures
There are a number of potential future directions for the use of 4-(2-Formylphenyl)picolinic acid, 95% in scientific research. For example, further research could be done to better understand the mechanism of action of 4-(2-Formylphenyl)picolinic acid, 95%, as well as its biochemical and physiological effects. In addition, 4-(2-Formylphenyl)picolinic acid, 95% could be used to develop new drugs and to study enzyme inhibition and protein-protein interactions. Finally, 4-(2-Formylphenyl)picolinic acid, 95% could be used to study the structure and function of proteins, as well as the regulation of gene expression.
Méthodes De Synthèse
4-(2-Formylphenyl)picolinic acid, 95% can be synthesized from 4-formylphenol, which is a commercially available compound, and picolinic acid, which is a naturally occurring compound. The synthesis of 4-(2-Formylphenyl)picolinic acid, 95% involves the reaction of 4-formylphenol with picolinic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 100°C and yields 4-(2-Formylphenyl)picolinic acid, 95% in a purity of 95%.
Propriétés
IUPAC Name |
4-(2-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVSYTVPMOGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














